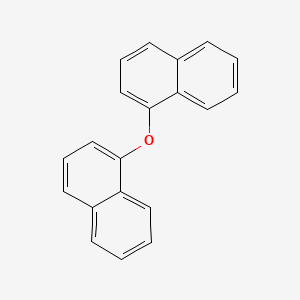

1-Naphthyl ether

CAS No.: 607-52-3

Cat. No.: VC14276478

Molecular Formula: C20H14O

Molecular Weight: 270.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 607-52-3 |

|---|---|

| Molecular Formula | C20H14O |

| Molecular Weight | 270.3 g/mol |

| IUPAC Name | 1-naphthalen-1-yloxynaphthalene |

| Standard InChI | InChI=1S/C20H14O/c1-3-11-17-15(7-1)9-5-13-19(17)21-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H |

| Standard InChI Key | ARNKHYQYAZLEEP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2OC3=CC=CC4=CC=CC=C43 |

Introduction

Synthesis of 1-Naphthyl Ether

The Williamson ether synthesis is the most reliable method for preparing 1-naphthyl ether. This two-step reaction involves the deprotonation of 1-naphthol to form a naphthoxide ion, followed by nucleophilic substitution with an alkyl halide.

Reaction Mechanism and Conditions

-

Deprotonation: 1-Naphthol reacts with a strong base, typically sodium hydroxide (NaOH), in ethanol to form the naphthoxide ion.

-

Alkylation: The naphthoxide ion undergoes an SN₂ reaction with ethyl bromide, yielding 1-naphthyl ether.

Experimental Protocol (adapted from ):

| Reagent | Role | Quantity |

|---|---|---|

| 1-Naphthol | Starting material | 150 mg |

| Ethyl bromide | Alkylating agent | 0.15 mL |

| NaOH | Base | 87 mg |

| Ethanol | Solvent | 2.5 mL |

The reaction is conducted under reflux at 78°C for 10–15 minutes. Purification involves vacuum filtration and recrystallization from ethanol.

Industrial Considerations

Industrial-scale production may employ continuous flow reactors to enhance yield and reduce byproducts. Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) can accelerate the reaction.

Physical and Chemical Properties

1-Naphthyl ether exhibits properties typical of aromatic ethers, though specific data remain limited in published literature.

Structural and Solubility Characteristics

| Property | Value/Description |

|---|---|

| Molecular weight | 172.22 g/mol |

| Boiling point | Estimated >250°C (decomposes) |

| Solubility in water | Insoluble |

| Solubility in ethanol | Highly soluble |

The naphthalene core contributes to UV absorption at 254 nm, facilitating detection via HPLC-UV .

Stability and Reactivity

-

Thermal Stability: Stable under ambient conditions but may decompose at elevated temperatures (>200°C).

-

Chemical Reactivity: Susceptible to electrophilic aromatic substitution (e.g., nitration, sulfonation) at the 4-position of the naphthalene ring.

Applications in Research and Industry

Organic Synthesis

1-Naphthyl ether functions as a precursor in synthesizing complex molecules. For example:

-

Coupling Reactions: Used in Ullmann-type couplings to form biaryl structures.

-

Protecting Groups: The ethoxy group can temporarily protect hydroxyl functionalities during multistep syntheses.

Material Science

-

Polymer Additives: Acts as a plasticizer in polyvinyl chloride (PVC) to improve flexibility.

-

Liquid Crystals: Derivatives of 1-naphthyl ether exhibit mesogenic properties suitable for display technologies.

| Hazard | Precautionary Measure |

|---|---|

| Flammability | Store away from open flames |

| Skin irritation | Use nitrile gloves and goggles |

| Inhalation risk | Work in a fume hood |

Disposal Guidelines

Residual 1-naphthyl ether should be neutralized with dilute acetic acid before disposal as hazardous waste.

Analytical Characterization

Chromatographic Methods

| Technique | Application |

|---|---|

| Gas Chromatography (GC) | Purity assessment (retention time: ~8.2 min) |

| HPLC-UV | Quantification (λ = 254 nm) |

Spectroscopic Identification

-

¹H NMR (CDCl₃): δ 1.42 (t, 3H, –CH₂CH₃), 3.98 (q, 2H, –OCH₂–), 7.2–8.2 (m, 7H, aromatic).

-

IR (KBr): 1240 cm⁻¹ (C–O stretch), 1600 cm⁻¹ (aromatic C=C).

Future Directions

Further research is needed to explore:

-

Catalytic Applications: As a ligand in transition-metal catalysis.

-

Biological Activity: Screening for antimicrobial or anticancer properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume